molecular formula C8H9ClO2S B177111 1-((Chloromethyl)sulfonyl)-4-methylbenzene CAS No. 7569-26-8

1-((Chloromethyl)sulfonyl)-4-methylbenzene

Cat. No.: B177111
CAS No.: 7569-26-8
M. Wt: 204.67 g/mol
InChI Key: ZQPJNJKCPJDTIQ-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a sulfonyl group at the para position relative to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Chloromethyl)sulfonyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-methylbenzenesulfonyl chloride. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at temperatures ranging from 0°C to 25°C, to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and temperature control. The use of phase-transfer catalysts can enhance the reaction rate and yield, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions: 1-((Chloromethyl)sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding sulfonyl derivatives.

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines are commonly used under mild conditions (room temperature to 50°C).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed:

    Nucleophilic Substitution: Sulfonyl azides, sulfonyl ethers, and sulfonyl amines.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-((Chloromethyl)sulfonyl)-4-methylbenzene has the following chemical characteristics:

  • Molecular Formula : C8_8H9_9ClO2_2S
  • Molecular Weight : Approximately 204.67 g/mol
  • Functional Groups : Contains chloromethyl and sulfonyl groups, which contribute to its reactivity and versatility in synthesis.

Applications in Organic Synthesis

1. Key Intermediate in Synthesis
this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its reactive chloromethyl and sulfonyl groups allow it to participate in nucleophilic substitution reactions, facilitating the formation of more complex molecular frameworks. This property makes it valuable in the development of pharmaceuticals and agrochemicals .

2. Catalytic Reactions
The compound has been utilized in palladium-catalyzed Suzuki–Miyaura reactions, showcasing its potential in forming carbon-carbon bonds. This application is particularly relevant in creating biaryl compounds that are essential in drug discovery .

Medicinal Chemistry Applications

1. Drug Design and Development
Research indicates that this compound can act as a substrate or inhibitor for cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction highlights its potential role in drug design strategies aimed at optimizing pharmacokinetics and reducing adverse effects .

2. Anticancer Activity
Recent studies have explored the compound's efficacy against various cancer cell lines. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, particularly breast cancer cell lines (MDA-MB-231) . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl group enhance anticancer properties.

Table 1: Comparison of Reactivity with Nucleophiles

NucleophileReaction TypeProduct Formation
AmmoniaNucleophilic substitutionSulfonamide derivatives
AlcoholsNucleophilic substitutionAlkoxy derivatives
AminesNucleophilic substitutionAmino derivatives

Table 2: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4eMDA-MB-23110.93Induces apoptosis via annexin V-FITC
Compound 4gMDA-MB-23112.45Inhibits proliferation
Compound 4hMDA-MB-23115.67Disrupts cell cycle

Case Studies

Case Study 1: Synthesis of Aryl Thiazolone-Benzenesulfonamides
A study demonstrated the synthesis of aryl thiazolone-benzenesulfonamides utilizing this compound as a precursor. These compounds exhibited strong inhibition against carbonic anhydrase IX, a target for cancer therapy, with IC50 values ranging from 10.93 to 25.06 nM . The research highlighted the importance of structural modifications for enhancing selectivity and potency.

Case Study 2: Phenotypic Screening for Brain Tumors
In another study, phenotypic screening using libraries enriched with compounds like this compound showed promising results against glioblastoma multiforme (GBM). Compounds derived from this structure inhibited tube formation in endothelial cells, suggesting potential antiangiogenic properties . The selective inhibition without affecting normal cell viability indicates a therapeutic window for further development.

Comparison with Similar Compounds

    1-((Chloromethyl)sulfonyl)benzene: Lacks the methyl group, leading to different reactivity and applications.

    4-Methylbenzenesulfonyl chloride: Lacks the chloromethyl group, used primarily as a sulfonylating agent.

    1-((Bromomethyl)sulfonyl)-4-methylbenzene: Similar structure but with a bromomethyl group, exhibiting different reactivity due to the nature of the halogen.

Uniqueness: 1-((Chloromethyl)sulfonyl)-4-methylbenzene is unique due to the presence of both the chloromethyl and sulfonyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.

Biological Activity

1-((Chloromethyl)sulfonyl)-4-methylbenzene, also known as 4-methylbenzyl chlorosulfide (TSMB), is an organic compound characterized by its chloromethyl and sulfonyl functional groups attached to a methyl-substituted benzene ring. Its molecular formula is C₇H₇ClO₂S, with a molecular weight of approximately 204.67 g/mol. This compound has garnered interest in various fields due to its reactivity and potential biological activities.

The compound can be synthesized through several methods, including nucleophilic substitution reactions involving chloromethyl and sulfonyl groups. The presence of these functional groups allows TSMB to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential applications:

  • Reactivity with Biological Targets : TSMB has been shown to interact with various nucleophiles and electrophiles, forming stable adducts that could be utilized for constructing complex molecular frameworks. This reactivity may extend to interactions with biological macromolecules, such as proteins and enzymes.
  • Cytochrome P450 Interactions : Preliminary studies indicate that TSMB may act as a substrate or inhibitor for cytochrome P450 enzymes, which are critical in drug metabolism and synthesis. This interaction could inform drug design strategies and highlight TSMB's potential as a lead compound in pharmacological research.

Anticancer Activity

While direct studies on TSMB are scarce, related compounds have demonstrated significant biological effects:

  • Sulfonamide Derivatives : Research on sulfonamide derivatives similar to TSMB has shown promising anti-proliferative activity against various cancer cell lines. For instance, compounds designed with sulfonamide functionalities exhibited selective inhibition against triple-negative breast cancer cells (MDA-MB-231) with IC₅₀ values ranging from 1.52 to 6.31 μM . These findings suggest that TSMB may possess similar anticancer properties due to its structural features.

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Some sulfonamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various cancers. Compounds similar to TSMB showed IC₅₀ values between 10.93 nM and 25.06 nM against CA IX, indicating strong selectivity over CA II . This suggests that TSMB could be explored for its potential as an enzyme inhibitor in therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals its distinctive features:

Compound NameStructure TypeKey Features
1-Methyl-4-(methylsulfonyl)benzeneMethylsulfonyl derivativeContains a methylsulfonyl group; less reactive than chlorosulfides.
3-(Phenylsulfonyl)acrylonitrileSulfonamide derivativeExhibits different reactivity due to the acrylonitrile moiety.
4-(Chloromethyl)tolueneChloromethyl derivativeSimilar reactivity but lacks the sulfonyl group; more straightforward substitution reactions.
3-(Methylsulfonyl)benzenesulfonyl ChlorideSulfonic acid derivativeContains multiple sulfonic acid groups; higher acidity and reactivity.
4,4'-Sulfonylbis(chlorobenzene)Bis-sulfonamideMore complex structure; used in specialized chemical applications.

The combination of both chloromethyl and sulfonyl functionalities in TSMB enhances its versatility for synthesis and modification compared to its analogs.

Properties

IUPAC Name

1-(chloromethylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPJNJKCPJDTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340243
Record name p-Toluenesulfonylmethyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7569-26-8
Record name p-Toluenesulfonylmethyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloromethanesulfonyl-4-methylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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